1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole
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Overview
Description
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzimidazole derivatives with 3-phenyl-1,2,4-oxadiazole intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of base or acid catalysts.
Major Products Formed:
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole itself and its various substituted derivatives.
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole
Uniqueness: 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole is unique due to its combined structural features of benzimidazole and oxadiazole, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-2-6-12(7-3-1)16-18-15(21-19-16)10-20-11-17-13-8-4-5-9-14(13)20/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJABLIZWSORHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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